![molecular formula C32H41NO8 B601111 N-(4-Hydroxyphenyl)retinamide-O-glucuronide CAS No. 79982-82-4](/img/structure/B601111.png)
N-(4-Hydroxyphenyl)retinamide-O-glucuronide
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Overview
Description
“N-(4-Hydroxyphenyl)retinamide-O-glucuronide” is a glucuronide derivative of “N-(4-Hydroxyphenyl)retinamide” (also known as 4-HPR or Fenretinide) . Both of these compounds are retinoids, substances related to Vitamin A . They have shown significant biological activity and have been used in the prevention and treatment of various neoplasms in animals . The glucuronide derivative has been found to have a greater antitumor potency than an equimolar concentration of the free retinoid .
Synthesis Analysis
The synthesis of “N-(4-Hydroxyphenyl)retinamide-O-glucuronide” has been studied in the context of its antitumor effects . The glucuronide analog was found to have a greater antitumor potency than the free retinoid . This suggests that the glucuronide conjugate may have an in vivo chemotherapeutic advantage over the parent free retinoid .Scientific Research Applications
Bioactivities : N-(4-Hydroxyphenyl)retinamide (4HPR) and its derivatives exhibit significant biological activities, showing reduced toxicity compared to all-trans retinoic acid while maintaining considerable biological efficacy. These compounds are notably active in the prevention and treatment of neoplasms, inducing apoptosis in various human tumor cell types. They have been tested as preventive agents for breast cancer and are effective in topical treatments for acne (Formelli, Barua, & Olson, 1996).
Chemopreventive Activities : Derivatives of N-(4-Hydroxyphenyl)retinamide-O-glucuronide have shown enhanced chemopreventive activity compared to the parent compound in breast cancer models. Some of these analogs are stable and resist degradation, offering potential advantages in terms of efficacy and reduced toxicity (Curley et al., 1996).
In Vivo Use for Breast Cancer Chemoprevention : Studies indicate that N-(4-Hydroxyphenyl) retinamide and its glucuronide derivative have greater chemopreventive potency compared to the free retinoid in animal models of breast cancer. The glucuronide derivative, in particular, exhibits higher potency and lower toxicity, suggesting a chemopreventive advantage (Abou-Issa et al., 1993).
Chemotherapeutic Evaluation : The glucuronide derivative of N-(4-Hydroxyphenyl) retinamide showed greater antitumor potency than the free retinoid in rat mammary tumor models. This suggests potential in vivo chemotherapeutic advantages over the parent compound (Abou-Issa et al., 1997).
Improved Synthesis and Chemotherapeutic Activity : Advanced synthesis techniques for N-(4-Hydroxyphenyl)retinamide derivatives have been developed, leading to more effective chemotherapeutic agents with fewer side effects in cancer models (Walker et al., 2002).
Synergistic Effects with Other Compounds : Studies have shown that N-(4-Hydroxyphenyl)retinamide and its glucuronide derivatives can act synergistically with other compounds, such as calcium glucarate, to inhibit the induction of tumors in animal models, suggesting potential for combination therapies (Abou-Issa et al., 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVITUJIIRZWOPU-JNRLUXRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79982-82-4 |
Source
|
Record name | N-(4-Hydroxyphenyl)retinamide-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What are the advantages of N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) and its C-linked analogue retinamidobenzyl glucuronide (4-HPRCG) compared to N-(4-Hydroxyphenyl)retinamide (4-HPR) in terms of chemoprevention of mammary tumors?
A1: Both 4-HPROG and 4-HPRCG demonstrate superior chemopreventive activity against mammary tumor development compared to 4-HPR. Specifically, 4-HPROG exhibits greater antitumor potency than equimolar concentrations of 4-HPR, leading to tumor regression in 75% of rats fed a 2 mmol/Kg diet. Additionally, 4-HPROG displays a higher maximum tolerated dietary dose (MTD) of 5 mmol/Kg compared to 3.5 mmol/Kg for 4-HPR. The C-linked analogue 4-HPRCG further improves upon these characteristics, demonstrating greater chemopreventive potency and lower toxicity than 4-HPROG. This is evidenced by a longer tumor latency, lower tumor incidence, and decreased tumor multiplicity in rats treated with 4-HPRCG.
Q2: How does the stability of 4-HPRCG contribute to its enhanced chemopreventive activity?
A2: 4-HPRCG, being a C-linked glucuronide analogue of 4-HPROG, exhibits stability against acid hydrolysis and resistance to the enzymatic activity of β-glucuronidase. This enhanced stability likely contributes to its superior in vivo performance compared to 4-HPROG. By resisting degradation, 4-HPRCG potentially achieves a longer half-life and improved bioavailability, ultimately leading to enhanced chemopreventive efficacy.
Q3: What is the impact of 4-HPROG on corneal and conjunctival cells, and what potential therapeutic applications does this suggest?
A3: Research indicates that 4-HPROG exhibits biological activity in corneal and conjunctival cells. In a study using rabbits with vitamin A deficiency and corneal xerosis, topical application of 0.1% 4-HPROG resulted in the clearance of corneal xerosis within three days and restoration of a normal conjunctival epithelium within two weeks. Furthermore, 4-HPROG demonstrated inhibitory effects on the growth of conjunctival fibroblasts from rabbits and humans with ocular cicatricial pemphigoid (OCP) and Stevens-Johnson syndrome. These findings suggest that 4-HPROG holds potential as a therapeutic agent for treating ocular surface diseases characterized by squamous metaplasia and conjunctival fibrosis.
Q4: What is the current understanding of the mechanism of action of 4-HPROG and 4-HPRCG in chemoprevention?
A4: Interestingly, despite their evident chemopreventive activity, studies have shown that 4-HPROG and 4-HPRCG do not exhibit strong binding affinity for nuclear retinoid receptors or cellular retinoid binding proteins in vitro. This suggests that their mechanism of action in chemoprevention might differ from that of traditional retinoids, which typically exert their effects through these pathways. Further research is necessary to elucidate the precise molecular mechanisms underlying the chemopreventive efficacy of these glucuronide analogs.
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